molecular formula C12H11ClF3N3S B2812799 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 2060750-71-0

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2812799
CAS No.: 2060750-71-0
M. Wt: 321.75
InChI Key: GKNQVMCBGNLPCO-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring linked to an isopropylamine group

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3S/c1-6(2)18-11-19-9(5-20-11)10-8(13)3-7(4-17-10)12(14,15)16/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQVMCBGNLPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to yield an intermediate, which is then treated with ammonium formate in the presence of palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, ammonium formate, and palladium on carbon (Pd/C). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine involves inhibition of specific enzymes. For instance, it inhibits bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. This inhibition disrupts the production of key metabolites, leading to bacterial growth attenuation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions and a thiazole ring linked to an isopropylamine group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

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